3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide
Description
Properties
Molecular Formula |
C20H20ClN3O |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C20H20ClN3O/c21-17-8-6-16(7-9-17)19(24-13-3-4-14-24)15-20(25)23-12-10-18-5-1-2-11-22-18/h1-9,11,13-14,19H,10,12,15H2,(H,23,25) |
InChI Key |
JRZHUGGHCAHTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)CC(C2=CC=C(C=C2)Cl)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Amide Bond: Reacting 4-chlorobenzoyl chloride with 2-(2-pyridyl)ethylamine under basic conditions to form the intermediate amide.
Pyrrole Introduction: The intermediate amide can then be reacted with a pyrrole derivative under suitable conditions to introduce the pyrrole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Condition | Reactants/Agents | Products Formed | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 110°C, 12 hrs | 3-(4-Chlorophenyl)propanoic acid + 2-(2-pyridyl)ethylamine | 78% | |
| Basic (NaOH, reflux) | 4M NaOH, 90°C, 8 hrs | Same as above | 82% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .
Nucleophilic Aromatic Substitution (NAS) at Chlorophenyl Group
The electron-withdrawing chlorine on the phenyl ring enhances susceptibility to NAS under specific conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 24 hrs | 3-(4-Methoxyphenyl) derivative | 45% | |
| Ammonia (NH₃) | Ethanol, 80°C, 48 hrs | 3-(4-Aminophenyl) derivative | 32% |
Limitations :
Cyclization Reactions
The pyrrole and pyridine moieties participate in cyclization to form fused heterocycles.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetonyl acetone | AcOH, reflux, 6 hrs | Pyrrolo[1,2-a]pyridine derivative | 58% | |
| 2,5-Dimethoxy THF | AcOH, 100°C, 4 hrs | Bicyclic pyrrole-pyridine system | 63% |
Key Observation :
Pyrrole N-Alkylation
The pyrrole nitrogen reacts with alkyl halides to form N-alkylated derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12 hrs | N-Methylpyrrole derivative | 67% |
Pyridine Quaternization
The pyridine nitrogen undergoes quaternization with methyl triflate.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl triflate | CH₂Cl₂, RT, 2 hrs | Pyridinium salt | 89% |
Stability Under Physiological Conditions
Hydrolytic stability was assessed in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids:
| Condition | Time (hrs) | Degradation (%) | Notes | Reference |
|---|---|---|---|---|
| pH 1.2, 37°C | 24 | 12% | Amide bond remains largely intact | |
| pH 6.8, 37°C | 24 | 8% | Higher stability in neutral pH |
Spectral Characterization of Reaction Products
Key analytical data for reaction products:
| Reaction Type | IR (cm⁻¹) | ¹H NMR (δ, ppm) | LC-MS (m/z) | Reference |
|---|---|---|---|---|
| Amide hydrolysis | 1705 (C=O acid) | 2.85 (t, CH₂), 7.45 (d, Ar-H) | 225 [M+H]⁺ | |
| Cyclization product | 1667 (C=N) | 6.14 (d, pyrrole-H) | 341 [M+1]⁺ |
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, it might be used as a probe to study biochemical pathways or as a precursor for bioactive molecules.
Medicine
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound:
- Core structure : Propanamide with 4-chlorophenyl, 1H-pyrrole, and 2-pyridylethyl substituents.
- Functional groups : Amide bond (enhances stability), aromatic chlorophenyl (lipophilic anchor), and pyridine (polar interactions).
Analogs:
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide () :
- Contains a chlorophenethyl group instead of pyridylethyl.
- Lacks pyrrole; features isobutylphenyl for steric bulk .
(3S)-3-(4-Chlorophenyl)-N,N-dimethyl-3-(2-pyridinyl)-1-propanamine hydrochloride (): Replaces the amide with a tertiary amine (dimethylamino group). Pyridine retained; hydrochloride salt improves solubility .
- Pyrrolidinyl instead of pyrrole; dichlorophenyl substituent.
- Dihydrobromide salt enhances bioavailability .
Physicochemical Properties
Research Findings and Implications
- Synthetic Efficiency : Amide-based analogs (e.g., ) achieve moderate yields (67%), while salt forms () prioritize solubility over synthetic simplicity .
- Structural Trade-offs : Replacing the amide with an amine () reduces metabolic stability but improves solubility, highlighting design considerations for target engagement .
Biological Activity
3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its antifungal, antitubercular, and antiviral properties.
Synthesis
The synthesis of this compound often involves multi-step procedures that incorporate various functional groups. For instance, derivatives of 3-(4-chlorophenyl)-4-substituted pyrazole have been synthesized and evaluated for their biological activities. The synthetic pathways typically utilize pyridine and pyrrole moieties, which are crucial for enhancing the compound's pharmacological profile .
Antifungal Activity
Research indicates that compounds related to this compound exhibit promising antifungal activity. A study demonstrated that certain derivatives showed significant inhibition against pathogenic fungi, including strains of Candida and Aspergillus. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting a strong antifungal potential .
Antitubercular Activity
In vitro studies have highlighted the compound's efficacy against Mycobacterium tuberculosis H37Rv. Some derivatives demonstrated notable activity with MIC values as low as 0.5 µg/mL. This suggests that the compound may serve as a lead structure for developing new antitubercular agents .
Antiviral Activity
The antiviral properties of this compound have also been explored. It has shown activity against various viruses, including influenza and HIV. For example, in a study evaluating N-heterocycles, some derivatives exhibited EC50 values in the micromolar range, indicating effective viral replication inhibition . Specifically, compounds with similar structures have been reported to inhibit RNA polymerase activity in viruses like HCV with IC50 values around 9.19 µM .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis or viral replication.
- Receptor Binding : It could act as a ligand for receptors associated with pathogenic processes, thereby blocking their action.
Case Studies
Several case studies have documented the biological effects of this compound:
- Antifungal Study : A series of pyrazole derivatives were tested against Candida albicans, showing that modifications at the 4-position significantly enhanced antifungal potency .
- Antitubercular Research : In a comparative study, derivatives were assessed for their ability to inhibit M. tuberculosis, revealing that structural variations directly influenced their efficacy against this pathogen .
- Antiviral Evaluation : A recent investigation into N-heterocycles demonstrated that certain analogs exhibited superior antiviral activity compared to standard treatments like ribavirin, suggesting a potential role in therapeutic applications .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step coupling reactions, such as amide bond formation between 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and 2-(2-pyridyl)ethylamine. Optimization includes:
- Catalyst selection : Use coupling agents like HATU or EDCI/HOBt for efficient amide formation .
- Temperature control : Maintain 0–25°C during exothermic steps to prevent side reactions.
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. What safety protocols should be followed when handling this compound?
Answer:
Q. How should researchers design experiments to study the compound’s physicochemical properties?
Answer: Use Design of Experiments (DoE) to systematically vary parameters (e.g., pH, temperature, solvent polarity) and measure outcomes (solubility, stability, logP):
- Factorial designs : Identify interactions between variables (e.g., pH and temperature on hydrolysis rates) .
- Response surface methodology (RSM) : Optimize conditions for maximum solubility or stability .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or target interactions?
Answer:
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways or transition states .
- Molecular dynamics (MD) simulations : Study binding affinities to targets (e.g., enzymes) by simulating ligand-protein interactions in explicit solvent .
- Docking studies : Compare binding poses with known inhibitors using software like AutoDock Vina .
Q. How can contradictions in biological activity data across studies be resolved?
Answer:
- Sensitivity analysis : Identify variables (e.g., cell line variability, assay conditions) contributing to discrepancies .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to assess reproducibility .
- Orthogonal assays : Validate activity with complementary techniques (e.g., SPR for binding kinetics vs. cellular assays) .
Q. What strategies enable multi-parametric optimization during synthesis or formulation?
Answer:
- Response surface methodology (RSM) : Optimize yield, purity, and reaction time simultaneously by modeling non-linear relationships between variables .
- High-throughput screening (HTS) : Test 96-well plate arrays of solvent/catalyst combinations to rapidly identify optimal conditions .
- Machine learning : Train models on historical data to predict optimal reaction parameters (e.g., temperature, stoichiometry) .
Q. How can structural modifications enhance target selectivity or reduce off-target effects?
Answer:
- SAR studies : Synthesize analogs with variations in the pyrrol/pyridyl groups and test activity against related targets .
- Crystallography : Resolve ligand-target co-crystal structures to guide rational design (e.g., modifying the chlorophenyl group for better hydrophobic fit) .
- Free-energy perturbation (FEP) : Compute relative binding energies of analogs to prioritize synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
